molecular formula C25H32N4O B14927966 (17E)-17-{(2E)-[(1-propyl-1H-pyrazol-5-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol

(17E)-17-{(2E)-[(1-propyl-1H-pyrazol-5-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol

Cat. No.: B14927966
M. Wt: 404.5 g/mol
InChI Key: NTWGOOVKOLVKLF-YDGLNERASA-N
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Description

13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structural framework, which includes a cyclopenta[a]phenanthrene core fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL typically involves a multi-step process. One common approach is the condensation reaction between a cyclopenta[a]phenanthrene derivative and a hydrazone precursor. The reaction is often catalyzed by acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Halogenating Agents: Bromine, chlorine

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Reduced hydrazone derivatives

    Substitution Products: Halogenated pyrazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved caspase-3 . Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is unique due to its complex structural framework, which combines a cyclopenta[a]phenanthrene core with a pyrazole ring and multiple functional groups

Properties

Molecular Formula

C25H32N4O

Molecular Weight

404.5 g/mol

IUPAC Name

(17E)-13-methyl-17-[(E)-(2-propylpyrazol-3-yl)methylidenehydrazinylidene]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C25H32N4O/c1-3-14-29-18(11-13-27-29)16-26-28-24-9-8-23-22-6-4-17-15-19(30)5-7-20(17)21(22)10-12-25(23,24)2/h5,7,11,13,15-16,21-23,30H,3-4,6,8-10,12,14H2,1-2H3/b26-16+,28-24+

InChI Key

NTWGOOVKOLVKLF-YDGLNERASA-N

Isomeric SMILES

CCCN1C(=CC=N1)/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C

Canonical SMILES

CCCN1C(=CC=N1)C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C

Origin of Product

United States

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